1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride
Overview
Description
“1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1432678-95-9 . It has a molecular weight of 270.2 . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The molecular structure of “1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride” can be represented by the formula C10H21Cl2N3O . The InChI key and other detailed structural information can be found in databases like PubChem .Physical And Chemical Properties Analysis
“1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride” is an oil at room temperature . It has a molecular weight of 270.2 . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Metabolic and Pharmacological Applications
Piperazine derivatives are notable for their versatility in drug development, evidenced by their inclusion in compounds targeting depression, psychosis, anxiety, and other conditions. The study by Caccia (2007) discusses the metabolism and disposition of arylpiperazine derivatives, highlighting their extensive pre-systemic and systemic metabolism, including the formation of 1-aryl-piperazines through N-dealkylation processes. These metabolites exhibit a variety of serotonin receptor-related effects, underscoring the chemical flexibility and pharmacological relevance of the piperazine scaffold Caccia, 2007.
Structural Implications in Drug Design
The review by Griggs et al. (2018) focuses on the synthesis strategies of spiropiperidines, a subclass of piperidine derivatives, for drug discovery, emphasizing the exploration of three-dimensional chemical space for potential therapeutic applications. This underscores the structural importance of piperazine and its derivatives in designing compounds with desired pharmacological properties Griggs et al., 2018.
Antimicrobial and Antituberculosis Activity
Piperazine's role extends to antimicrobial and antituberculosis applications, as discussed by Girase et al. (2020). The review highlights the anti-mycobacterial compounds developed over the past five decades, emphasizing piperazine's critical role in constructing potent anti-TB molecules. This illustrates the compound's potential in addressing drug-resistant strains of Mycobacterium tuberculosis, showcasing the broader implications of piperazine derivatives in combating infectious diseases Girase et al., 2020.
Therapeutic Patent Developments
Rathi et al. (2016) provide an overview of patents involving piperazine compounds with therapeutic uses, covering a wide range of applications from CNS agents to anticancer and cardio-protective agents. This review indicates the ongoing interest and potential of piperazine derivatives in developing novel therapeutic agents, reflecting the chemical's versatility and importance in pharmaceutical research Rathi et al., 2016.
Safety And Hazards
properties
IUPAC Name |
1-(1-methylpiperidin-3-yl)piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-5-2-3-9(8-12)13-6-4-11-7-10(13)14;;/h9,11H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCFXEUUQHTJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N2CCNCC2=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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